molecular formula C14H12ClN3O2 B2735550 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 439121-26-3

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2735550
CAS No.: 439121-26-3
M. Wt: 289.72
InChI Key: IFRJTAILKGJKJV-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexanedione core substituted with a chlorophenyl group and a triazolyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexanedione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Triazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with molecular targets and pathways within biological systems. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity towards target enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-pentanedione
  • 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanedione

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione stands out due to its cyclohexanedione core, which imparts unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a compound of significant interest in various research domains.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-10-3-1-9(2-4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJTAILKGJKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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